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molecular formula C16H10O2 B1207805 Anthracene-9,10-dicarbaldehyde CAS No. 7044-91-9

Anthracene-9,10-dicarbaldehyde

Cat. No. B1207805
M. Wt: 234.25 g/mol
InChI Key: SBRUFOSORMQHES-UHFFFAOYSA-N
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Patent
US04211726

Procedure details

To a solution of 1.20 g. of 10-hydroxymethyl-9-anthracenecarboxaldehyde in a mixture of 14 ml. of triethylamine and 20 ml. of dry dimethylsulfoxide is added a solution of 4.80 g. of sulfur trioxide pyridine complex in 25 ml. of dry dimethylsulfoxide. The mixture is stirred for 50 minutes and then poured into 200 ml. of water. The crystals are collected and washed with water, giving 1.18 g. of the desired product as orange crystals, mp. 224°-245° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([CH:17]=[O:18])=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[CH:8]2.C(N(CC)CC)C.CS(C)=O>O>[CH:8]1[C:9]2[C:4](=[C:3]([CH:2]=[O:1])[C:16]3[C:11]([C:10]=2[CH:17]=[O:18])=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C2C=CC=CC2=C(C2=CC=CC=C12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into 200 ml
CUSTOM
Type
CUSTOM
Details
The crystals are collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
giving 1.18 g

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C1=CC=CC2=C(C3=CC=CC=C3C(=C12)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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